molecular formula C4H10ClNS B2519579 5-Methyl-1,3-thiazolidine hydrochloride CAS No. 33174-86-6

5-Methyl-1,3-thiazolidine hydrochloride

Cat. No.: B2519579
CAS No.: 33174-86-6
M. Wt: 139.64
InChI Key: LFOBQWOTKVRHJV-UHFFFAOYSA-N
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Description

5-Methyl-1,3-thiazolidine hydrochloride is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-thiazolidine hydrochloride can be synthesized through the condensation of cysteamine and formaldehyde. This reaction typically occurs under mild conditions and does not require a catalyst . Another method involves the reaction of 2-aminothiols with aldehydes, which can be performed under physiological conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . These methods are designed to be environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-thiazolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-1,3-thiazolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-4-2-5-3-6-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBQWOTKVRHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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